Ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with ethyl and hydroxy groups, as well as an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, such as an appropriate pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Hydrogenation: Using high-pressure hydrogenation reactors.
Automated Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.
Large-Scale Esterification: Utilizing industrial esterification units.
Salt Formation: Conducted in large crystallizers to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets. The tetrahydropyridine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate
- Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Uniqueness
Ethyl 1-ethyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 1-ethyl-4-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2;/h12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZGMJBRCOKJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C(C1)C(=O)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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